Specific Scientific Field: This application falls under the field of Oncology, specifically the treatment of Breast Cancer .
Summary of the Application: AZD3463 has been studied for its potential in treating breast cancer, particularly in preventing bone metastasis . It’s used in combination with another anti-cancer agent, DZNep .
Methods of Application: In the study, AZD3463 was used along with DZNep to treat osteoclast precursor cells and breast cancer cells in vitro . An animal model was also developed for in vivo testing .
Results or Outcomes: The combination of DZNep and AZD3463 inhibited breast cancer cell proliferation, colony formation, migration, and invasion . It also ameliorated tumor progression and protected against bone loss .
Specific Scientific Field: This application is in the field of Oncology, specifically in the treatment of Bone Metastases in breast cancer patients .
Summary of the Application: AZD3463, an IGF-1R inhibitor, has been studied for its potential in suppressing breast cancer metastasis to bone .
Methods of Application: The study used the MDA-MB-231BO cell line, an osteotropic metastatic variant of the human breast adenocarcinoma cell line MDA-MB-231, and an in vivo model of breast cancer metastasis to bone .
Results or Outcomes: AZD3463 alleviated IGF-1R phosphorylation promoted by IGF-1 treatment in MDA-MB-231BO cells in a dose-dependent manner . It stimulated cell apoptosis and suppressed proliferation at a level similar to that of 100 µM of ZA .
Specific Scientific Field: This application is in the field of Oncology, specifically in the treatment of Neuroblastoma .
Summary of the Application: AZD3463 has shown promising results in preclinical testing of neuroblastomas that carry activating ALK mutations .
Methods of Application: The study involved determining the EC50 of AZD3463 for both sorafenib-sensitive and sorafenib-resistant neuroblastoma cells .
Results or Outcomes: The study found that AZD3463 effectively inhibited the growth of neuroblastoma cells, showing potential as a therapeutic agent .
Specific Scientific Field: This application is in the field of Oncology, specifically in the treatment of Lung Cancer .
Summary of the Application: AZD3463 has been studied for its potential in treating lung cancer, particularly in cases where the cancer has developed resistance to crizotinib, a drug used to treat non-small cell lung cancer .
Methods of Application: In the study, AZD3463 was used to treat lung cancer cells that had developed resistance to crizotinib . The effectiveness of AZD3463 was then compared to that of crizotinib .
Results or Outcomes: The study found that AZD3463 was able to inhibit the growth of crizotinib-resistant lung cancer cells . This suggests that AZD3463 could potentially be used as a treatment option for patients whose lung cancer has become resistant to crizotinib .
AZD3463 is a small molecule compound developed by AstraZeneca, primarily recognized as an inhibitor of anaplastic lymphoma kinase and insulin-like growth factor 1 receptor. This compound has garnered attention for its potential in treating various malignancies, particularly those resistant to existing therapies. AZD3463 operates by inhibiting key signaling pathways involved in cancer cell proliferation and survival, making it a candidate for clinical applications in oncology.
Research suggests that AZD3463 acts as a kinase inhibitor [, ]. Kinases are enzymes that play a crucial role in various cellular processes by phosphorylating other proteins. Inhibiting specific kinases can potentially disrupt these processes and offer therapeutic benefits in diseases where abnormal kinase activity is involved [].
AZD3463 functions mainly through the inhibition of anaplastic lymphoma kinase and insulin-like growth factor 1 receptor, leading to the disruption of downstream signaling pathways such as the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin pathway. The compound has been shown to induce apoptosis in cancer cells by affecting these pathways, thereby reducing cell viability and promoting programmed cell death. For example, studies have demonstrated that AZD3463 can significantly lower the phosphorylation of AKT, a critical mediator in cancer progression .
AZD3463 exhibits potent anti-cancer activity across various cancer types, including breast cancer and neuroblastoma. It has been shown to inhibit cell proliferation and induce apoptosis in cells resistant to other treatments. In preclinical models, AZD3463 has effectively suppressed the growth of tumors by targeting the aberrant signaling pathways associated with these malignancies. Its ability to inhibit both anaplastic lymphoma kinase and insulin-like growth factor 1 receptor makes it particularly valuable for treating cancers that exhibit resistance to conventional therapies .
The synthesis of AZD3463 involves multiple steps typical of pharmaceutical compound development. While specific proprietary methods are often not disclosed, general approaches include:
These steps ensure that the compound is synthesized with high efficacy and purity suitable for biological testing .
AZD3463 is primarily explored for its applications in oncology, particularly in:
Interaction studies have revealed that AZD3463 can alter the pharmacodynamics of other therapeutic agents. For instance, when combined with rapamycin, AZD3463 enhances apoptosis and autophagy in breast cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. Such studies underscore its potential as part of combination therapy regimens aimed at overcoming drug resistance in various cancers .
Several compounds share structural or functional similarities with AZD3463, including:
Compound | Target | Primary Use | Unique Feature |
---|---|---|---|
AZD3463 | Anaplastic lymphoma kinase, insulin-like growth factor 1 receptor | Breast cancer, neuroblastoma | Effective against crizotinib-resistant tumors |
Crizotinib | Anaplastic lymphoma kinase | Non-small cell lung cancer | Resistance development limits efficacy |
Ceritinib | Anaplastic lymphoma kinase | Non-small cell lung cancer | More selective but also faces resistance |
Lapatinib | Epidermal growth factor receptor, human epidermal growth factor receptor 2 | Breast cancer | Targets different receptors than AZD3463 |
AZD3463's unique dual inhibition mechanism makes it a promising candidate for addressing treatment-resistant cancers, distinguishing it from other compounds within its class .